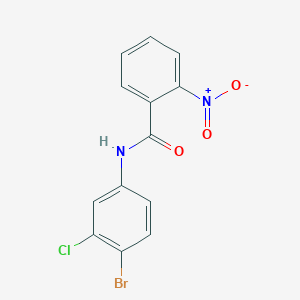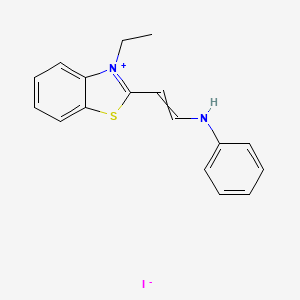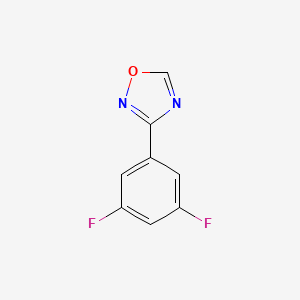
tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo es un compuesto orgánico sintético con la fórmula molecular C16H23F2N2O2. Es un derivado del carbamato, que es un compuesto orgánico derivado del ácido carbámico. Este compuesto se utiliza principalmente en entornos de investigación y tiene diversas aplicaciones en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo normalmente implica la reacción de 1-bencil-4,4-difluoropirrolidina con cloroformiato de terc-butilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster carbamato. El esquema general de la reacción es el siguiente:
- Disolver 1-bencil-4,4-difluoropirrolidina en diclorometano anhidro.
- Añadir trietilamina a la solución.
- Añadir lentamente cloroformiato de terc-butilo a la mezcla de reacción manteniendo una temperatura baja (0-5 °C).
- Agitar la mezcla de reacción a temperatura ambiente durante varias horas.
- Apagar la reacción con agua y extraer el producto con un disolvente orgánico.
- Purificar el producto mediante cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades mayores. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo bencilo o en el anillo pirrolidina, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en solución acuosa, peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como la azida de sodio, el cianuro de sodio o los haluros de alquilo en disolventes apróticos polares.
Principales productos formados
Oxidación: N-óxidos del anillo pirrolidina.
Reducción: Aminas primarias o secundarias.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Sirve como bloque de construcción para la preparación de diversos productos farmacéuticos y agroquímicos.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteína-ligando. Se utiliza para investigar la afinidad de unión y la especificidad de las enzimas.
Medicina: Se explora su posible propiedad terapéutica, incluido su papel como precursor para el desarrollo de fármacos. Se estudia sus efectos en diversas vías biológicas y su potencial como tratamiento para ciertas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales. Se utiliza en el desarrollo de nuevos polímeros y recubrimientos con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto se une al sitio activo de la proteína diana, inhibiendo su actividad o alterando su función. La afinidad de unión y la especificidad se ven influenciadas por las características estructurales del compuesto, incluidos los grupos bencilo y difluoropirrolidina. Las vías implicadas en su mecanismo de acción dependen del contexto biológico específico y de la proteína diana.
Comparación Con Compuestos Similares
N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo se puede comparar con otros compuestos similares, como:
N-(4,4-difluoropirrolidin-3-il)carbamato de terc-butilo: Carece del grupo bencilo, lo que resulta en diferentes propiedades de unión y actividad biológica.
N-(1-bencil-4-metilpiperidin-4-il)carbamato de terc-butilo: Contiene un anillo piperidina en lugar de un anillo pirrolidina, lo que lleva a variaciones en la reactividad química y los efectos biológicos.
N-(1-bencil-6-oxopiperidin-3-il)carbamato de terc-butilo: Presenta un grupo oxo, que afecta a su estabilidad química y su interacción con las dianas moleculares.
La singularidad de N-(1-bencil-4,4-difluoropirrolidin-3-il)carbamato de terc-butilo radica en sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas
Propiedades
IUPAC Name |
tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-15(2,3)22-14(21)19-13-10-20(11-16(13,17)18)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILWGCJQMKZDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1(F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
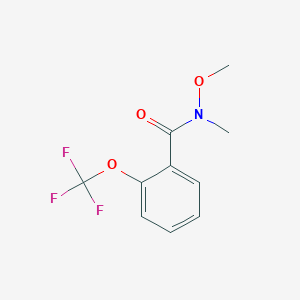
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
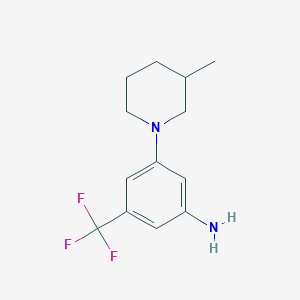
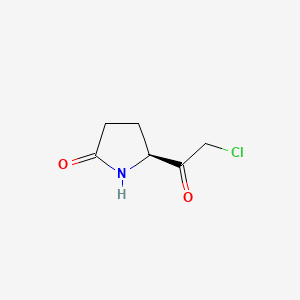
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)



![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
